5-hydroxy-1h-benzo[d]imidazol-2(3h)-one
Description
Contextualization of Benzimidazolone Scaffolds in Contemporary Chemical and Biomedical Research
The benzimidazole (B57391) scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged structure" in medicinal chemistry. nih.gov This designation is due to its recurrence in a multitude of pharmacologically active compounds and its ability to interact with a wide array of biological targets. nih.gov Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, which allows them to readily engage with biological macromolecules. rsc.org This versatile scaffold is a cornerstone in the development of drugs with a vast spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents. nih.goveurekaselect.com
The benzimidazolone core, a specific derivative of benzimidazole, has also been extensively studied for its biological activities. researchgate.net Compounds incorporating this structure have demonstrated potential as antitumor, antiviral, and antibiotic agents. researchgate.net The significance of the benzimidazolone scaffold is underscored by its presence in clinically used medications. For instance, pimobendan (B44444) is used for congestive heart failure, and the proton pump inhibitor omeprazole (B731) contains a benzimidazole moiety. rsc.org The ability to readily modify the benzimidazole ring at various positions allows chemists to fine-tune the physicochemical and pharmacokinetic properties of molecules, making it a highly attractive framework in drug discovery. nih.gov
The broad utility of this chemical family is highlighted by the diverse biological activities exhibited by its derivatives, as shown in the table below.
| Compound Class | Biological Activity | Reference Target/Organism |
| Benzimidazole Derivatives | Anticancer | Topoisomerase inhibitors |
| 2-Aminobenzimidazoles | Antimicrobial | Various bacteria and fungi |
| Benzimidazolone Derivatives | Antiviral | Various viruses |
| Substituted Benzimidazoles | Anti-inflammatory | Cyclooxygenase (COX) enzyme |
This table presents a summary of activities found within the broader benzimidazole/benzimidazolone class to contextualize the potential of specific derivatives.
Historical Trajectory and Evolution of Scientific Inquiry into 5-hydroxy-1H-benzo[d]imidazol-2(3H)-one and Related Derivatives
The scientific journey of benzimidazoles began in 1872 when Hobrecker first described the synthesis of a benzimidazole compound. rsc.orgscholarsresearchlibrary.com A few years later, Ladenburg contributed to the field by synthesizing the same molecule through a reflux reaction of acetic acid and 3,4-diaminotoluene. scholarsresearchlibrary.com A significant milestone that spurred further interest was the discovery that 5,6-dimethylbenzimidazole (B1208971) is a structural component of vitamin B12. wikipedia.org This finding cemented the biological relevance of the benzimidazole nucleus and catalyzed decades of research into its derivatives.
The synthesis of the benzimidazolone core structure has evolved over time, with numerous methods being developed to improve efficiency and yield. Traditional methods often involved the condensation of o-phenylenediamines with reagents like phosgene (B1210022) or urea (B33335). Modern synthetic strategies offer milder and more versatile routes, such as the intramolecular N-arylation of ureas or the coupling of 2-iodophenylcarbamates with ammonia (B1221849) followed by cyclization. organic-chemistry.org While the historical trajectory for the specific synthesis of this compound is not well-documented in seminal literature, its synthesis would logically follow from these established methods, likely starting with a 1,2-diamino-4-hydroxybenzene precursor. The evolution of synthetic organic chemistry has continuously provided more sophisticated tools for creating such functionalized heterocyclic systems with greater precision and in an environmentally conscious manner. organic-chemistry.orgsemanticscholar.org
Rationale for Comprehensive Mechanistic and Synthetic Investigations into this compound
The primary rationale for investigating this compound stems from the principles of medicinal chemistry and the pursuit of novel therapeutic agents. The benzimidazolone scaffold is a proven pharmacophore, and the introduction of substituents is a key strategy for modulating biological activity, selectivity, and pharmacokinetic properties.
A hydroxyl (-OH) group, such as the one at the 5-position of the target compound, is of particular interest for several reasons:
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with biological targets like enzyme active sites or receptors.
Polarity and Solubility: The presence of a hydroxyl group increases the polarity of the molecule, which can influence its solubility and absorption, distribution, metabolism, and excretion (ADME) profile.
Metabolic Handle: It can serve as a site for metabolic transformations (e.g., glucuronidation or sulfation), which affects the compound's half-life and clearance from the body.
Electronic Effects: The hydroxyl group can alter the electron distribution within the aromatic system, which may impact the binding affinity of the molecule to its target.
Comprehensive mechanistic and synthetic investigations are therefore essential to understand how the 5-hydroxy substituent influences the established biological activities of the benzimidazolone core. Structure-activity relationship (SAR) studies on a series of substituted benzimidazolones would elucidate the role of this specific functional group. For example, research has shown that substitutions at the 1-, 2-, and 5-positions of the benzimidazole ring are particularly effective in modifying biological action. scholarsresearchlibrary.com By synthesizing and testing this compound and its derivatives, researchers can systematically probe its potential as an anticancer, antimicrobial, or anti-inflammatory agent, contributing valuable knowledge to the broader field of drug discovery. nih.gov
The potential for this scaffold is illustrated by the potent activity of various substituted benzimidazoles in inhibiting cancer cell growth.
| Compound | Cell Line | GI50 (µM) |
| 11a | Leukemia (CCRF-CEM) | 0.20 |
| 12a | Leukemia (K-562) | 0.16 |
| 12b | Non-Small Cell Lung Cancer (NCI-H460) | 0.22 |
Data extracted from studies on novel 1H-benzo[d]imidazole derivatives to show the potency of the general scaffold. nih.gov GI50 is the concentration required to inhibit cell growth by 50%.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-4-1-2-5-6(3-4)9-7(11)8-5/h1-3,10H,(H2,8,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWUZNNDSSEHBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901263583 | |
| Record name | 1,3-Dihydro-5-hydroxy-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901263583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39513-24-1 | |
| Record name | 1,3-Dihydro-5-hydroxy-2H-benzimidazol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39513-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-5-hydroxy-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901263583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Hydroxy 1h Benzo D Imidazol 2 3h One
Established Synthetic Pathways for the De Novo Construction of the 5-hydroxy-1H-benzo[d]imidazol-2(3H)-one Core
The formation of the this compound core can be approached through multi-step sequences or more convergent one-pot methodologies. These strategies typically rely on the cyclization of suitably substituted o-phenylenediamine (B120857) precursors.
Multi-Step Reaction Sequences
Multi-step syntheses offer a controlled approach to the construction of the target molecule, often commencing from readily available starting materials. A plausible and commonly employed route for analogous benzimidazolones involves the initial synthesis of a substituted o-phenylenediamine, followed by cyclization to form the urea-containing heterocyclic ring.
A general strategy for preparing substituted benzimidazol-2-ones involves the reaction of an o-phenylenediamine with a carbonyl source. nih.gov For the synthesis of the title compound, a key intermediate would be 4-hydroxy-1,2-phenylenediamine. This intermediate can be prepared from a starting material like 4-amino-3-nitrophenol (B127093) through the reduction of the nitro group. Once the diamine is obtained, cyclization can be achieved. For instance, the synthesis of 1-hydroxy-1H-benzo[d]imidazol-2(3H)-ones has been accomplished through the oxidative ring closure of a urea (B33335) derivative formed from a substituted aniline. nih.gov
A representative multi-step synthesis for a related compound, 1-hydroxy-1H-benzo[d]imidazol-2(3H)-one, is depicted below, which could be adapted for the 5-hydroxy analogue. nih.gov
Table 1: Representative Multi-Step Synthesis of a 1-Hydroxy-1H-benzo[d]imidazol-2(3H)-one Derivative nih.gov
| Step | Starting Material(s) | Reagents and Conditions | Intermediate/Product |
| 1 | Phenylisocyanate | O-Benzylhydroxylamine | N-Hydroxy-N'-phenylurea |
| 2 | N-Hydroxy-N'-phenylurea | Lead tetraacetate | 1-Hydroxy-1H-benzo[d]imidazol-2(3H)-one |
This sequence highlights the formation of a urea intermediate followed by an oxidative cyclization to yield the benzimidazolone core.
One-Pot and Convergent Synthetic Approaches
A highly convergent approach for the synthesis of this compound would involve the direct reaction of 4-hydroxy-1,2-phenylenediamine with urea. This method is analogous to the preparation of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one, which is synthesized by heating 4-methyl-1,2-phenylenediamine with urea. The reaction proceeds via the formation of a urea derivative in situ, which then undergoes intramolecular cyclization with the elimination of ammonia (B1221849).
Another one-pot approach involves the condensation of o-phenylenediamines with aldehydes in the presence of an oxidizing agent. nih.gov For example, various substituted benzimidazoles have been synthesized by reacting o-phenylenediamines with different aromatic aldehydes. scholarsresearchlibrary.com While this typically leads to 2-substituted benzimidazoles, modifications of this method using a carbonyl source that can be oxidized to a urea equivalent could potentially yield the desired benzimidazolone.
Table 2: Plausible One-Pot Synthesis of this compound
| Starting Material(s) | Reagents and Conditions | Product |
| 4-Hydroxy-1,2-phenylenediamine, Urea | Heat | This compound |
| 4-Hydroxy-1,2-phenylenediamine, Phosgene (B1210022) equivalent (e.g., triphosgene) | Base, Solvent (e.g., THF) | This compound |
Regioselective Functionalization and Derivatization Strategies
Once the this compound core is synthesized, its further derivatization can be achieved through regioselective reactions targeting the hydroxyl group, the benzimidazole (B57391) nitrogen atoms, or the fused benzene (B151609) ring.
Substitutions at the Hydroxyl Moiety
The phenolic hydroxyl group at the C-5 position is a key site for functionalization, allowing for the introduction of various substituents through reactions such as O-alkylation and O-acylation. These modifications can significantly alter the physicochemical properties of the molecule.
O-alkylation can be achieved using alkyl halides in the presence of a base. For instance, the O-alkylation of hydroxybenzaldehydes has been successfully performed in a one-pot reaction with alkyl halides in the presence of potassium hydroxide (B78521) in DMSO. mdpi.com This methodology could likely be applied to this compound. The choice of base and solvent is crucial to ensure selective O-alkylation over N-alkylation.
Table 3: Representative Conditions for O-Alkylation of Phenolic Hydroxyl Groups mdpi.com
| Substrate | Alkylating Agent | Base | Solvent | Product |
| 3-Hydroxy-4-methoxybenzaldehyde | Iodoethane | KOH | DMSO | 3-Ethoxy-4-methoxybenzaldehyde |
| 4-Hydroxybenzaldehyde | 4-Bromobenzyl bromide | KOH | DMSO | 4-(4-Bromobenzyloxy)benzaldehyde |
Modifications on the Benzimidazole Nitrogen Atoms
The two nitrogen atoms within the imidazole (B134444) ring are nucleophilic and can be functionalized, most commonly through N-alkylation. The presence of two nitrogen atoms (N-1 and N-3) allows for mono- or di-alkylation, and the regioselectivity of these reactions can often be controlled by the reaction conditions.
The alkylation of benzimidazol-2-ones is typically carried out using alkyl halides in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.netresearchgate.net Studies on the alkylation of 5-nitro-1H-benzo[d]imidazol-2(3H)-one have shown that dialkylated products can be obtained under phase transfer catalysis conditions. researchgate.net Similar conditions are expected to be effective for the N-alkylation of the 5-hydroxy analogue. The regioselectivity of N-alkylation in unsymmetrical benzimidazoles can be influenced by both steric and electronic factors of the substituents on the benzene ring. d-nb.infobeilstein-journals.org
Table 4: General Conditions for N-Alkylation of Benzimidazol-2-ones researchgate.net
| Substrate | Alkylating Agent | Base | Catalyst | Solvent | Product |
| 5-Nitro-1H-benzo[d]imidazol-2(3H)-one | Benzyl chloride | K₂CO₃ | Tetra-n-butylammonium bromide (TBAB) | DMF | 1,3-Dibenzyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one |
| 5-Nitro-1H-benzo[d]imidazol-2(3H)-one | Propargyl bromide | K₂CO₃ | TBAB | DMF | 1,3-Dipropargyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one |
Functionalization of the Fused Benzene Ring
The fused benzene ring of the this compound scaffold is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the hydroxyl group and the fused imidazole ring—will govern the position of the incoming electrophile. The hydroxyl group is a strongly activating ortho-, para-director, while the fused imidazole ring's effect can be more complex.
Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. For example, the nitration of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one has been achieved using a mixture of potassium nitrate (B79036) and sulfuric acid, leading to the introduction of nitro groups onto the benzene ring. mdpi.com Halogenation can be performed using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent. The positions most susceptible to electrophilic attack would be C-4, C-6, and C-7, with the precise outcome depending on the reaction conditions and the interplay of the directing effects of the substituents.
Table 5: Potential Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Potential Product(s) |
| Nitration | HNO₃/H₂SO₄ | 5-Hydroxy-nitro-1H-benzo[d]imidazol-2(3H)-one derivatives |
| Bromination | Br₂ or NBS | Bromo-5-hydroxy-1H-benzo[d]imidazol-2(3H)-one derivatives |
| Chlorination | Cl₂ or NCS | Chloro-5-hydroxy-1H-benzo[d]imidazol-2(3H)-one derivatives |
Exploration of Green Chemistry Principles in the Synthesis of this compound Analogues
The application of green chemistry principles to the synthesis of benzimidazole derivatives, including analogues of this compound, has gained significant traction. These methodologies aim to reduce the environmental impact by utilizing safer solvents, reusable catalysts, and energy-efficient reaction conditions.
A variety of catalysts have been explored to facilitate the eco-friendly synthesis of benzimidazole analogues. Lewis acids have been identified as a greener alternative for promoting these transformations. mdpi.com For instance, catalysts such as Zirconium(IV) chloride, Titanium(IV) chloride, and Hafnium(IV) chloride have proven effective. mdpi.com The use of nanocatalysts, such as Zinc oxide nanoparticles (ZnO-NPs) and nano-Fe2O3, has also been reported to provide high yields, shorter reaction times, and the advantage of catalyst recyclability. semanticscholar.orgmdpi.com In some cases, the reactions can proceed efficiently in the presence of mild and inexpensive catalysts like ammonium (B1175870) chloride. niscpr.res.in
The choice of solvent is a critical aspect of green synthesis. Water and polyethylene (B3416737) glycol (PEG) have been successfully employed as environmentally benign reaction media for the synthesis of benzimidazole derivatives. rsc.org Furthermore, solvent-free conditions, often coupled with microwave irradiation, represent a significant advancement in green chemistry, leading to faster reactions and high yields. mdpi.comeijppr.com Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times from hours to minutes, offering a cleaner and more economical approach. eijppr.cominternationaljournalcorner.com
One notable green approach to synthesizing benzimidazol-2-one (B1210169) analogues involves the use of an eco-friendly and stable carbonyl source, 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one, which can be recycled. researchgate.netx-mol.com This method allows for the one-pot synthesis of benzo[d]imidazol-2(3H)-ones under neutral or acidic conditions with good to excellent yields. researchgate.netx-mol.com
The following interactive data table summarizes various green chemistry approaches for the synthesis of benzimidazole analogues.
Interactive Data Table: Green Synthetic Approaches for Benzimidazole Analogues
| Catalyst | Solvent/Condition | Key Advantages | Reference(s) |
| ZrCl4, TiCl4, HfCl4 | Anhydrous EtOH, Room Temperature | Efficient, Mild Conditions | mdpi.com |
| ZnO Nanoparticles | Ethanol, 70°C | High Yield, Short Reaction Time, Recyclable Catalyst | mdpi.com |
| nano-Fe2O3 | Aqueous Medium | High Efficiency, Recyclable Catalyst | semanticscholar.org |
| Er(OTf)3 | Solvent-free, Microwave | Fast Reaction (5 min), High Yields (91-99%) | mdpi.com |
| Montmorillonite K-10 | Solvent-free, Microwave | Good Yields, Solvent-free | eijppr.com |
| NH4Cl | Ethanol, 80-90°C | Economically Viable | niscpr.res.in |
| 2-Phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one | Neutral or Acidic | Recyclable Carbonyl Source, Good to Excellent Yields | researchgate.netx-mol.com |
Stereochemical Control and Chiral Synthesis (if applicable to specific derivatives)
While information specifically on the stereochemical control in the synthesis of this compound derivatives is limited, research on related benzimidazolone structures provides insights into achieving stereoselectivity. The synthesis of chiral derivatives is crucial for developing compounds with specific biological activities.
One area where stereochemical control has been demonstrated is in the synthesis of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives. In these cases, the stereochemistry of substituents on an attached azabicycloalkyl moiety significantly influences their biological activity. It has been found that endo-substituted derivatives are considerably more active than their exo counterparts. nih.gov This highlights the importance of controlling the spatial arrangement of functional groups in relation to the core benzimidazolone structure.
The development of chiral, nonracemic compounds is a key objective in medicinal chemistry. While direct asymmetric synthesis of the this compound core with a chiral center on the ring is not widely reported, the synthesis of chiral precursors or the separation of enantiomers of derivatives are viable strategies. For example, the synthesis of novel benzodiazepine (B76468) analogues has involved the use of chiral starting materials to produce enantiomerically pure products. uwm.edu Although belonging to a different class of compounds, these principles of utilizing chiral building blocks can be conceptually applied to the synthesis of chiral derivatives of benzimidazolones.
Further research is necessary to develop specific methods for the stereocontrolled synthesis of derivatives of this compound, which would be invaluable for exploring their structure-activity relationships.
Advanced Structural Characterization and Spectroscopic Investigations of 5 Hydroxy 1h Benzo D Imidazol 2 3h One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 5-hydroxy-1H-benzo[d]imidazol-2(3H)-one, NMR would be crucial for confirming the connectivity of atoms, analyzing its tautomeric preferences, and investigating the presence of non-covalent interactions like hydrogen bonds.
The benzimidazolone core is subject to complex tautomeric equilibria, primarily the keto-enol and the annular (1H-3H) prototropic tautomerism. The compound can exist in multiple forms: the enol form (2,5-dihydroxy-1H-benzimidazole) and two keto forms (this compound and 6-hydroxy-1H-benzo[d]imidazol-2(3H)-one), which are themselves in equilibrium between the 1H and 3H tautomers.
Table 1: Calculated Relative Stabilities (kcal/mol) of Tautomers for 5-methoxy-2-hydroxybenzimidazole in Aqueous Phase researchgate.net
| Tautomeric Form | Relative Stability (AM1) | Relative Stability (PM3) | Most Stable Form |
| 1H-enol (a1) | 0.00 | 0.00 | Reference |
| 3H-enol (a3) | 0.04 | -0.12 | 3H-enol (PM3) |
| 1H-keto (b1) | -15.10 | -12.39 | 1H-keto (AM1) |
| 3H-keto (b3) | -15.06 | -12.51 | 3H-keto (PM3) |
This data is for the 5-methoxy analogue and is used to infer the probable behavior of the 5-hydroxy compound.
The molecular structure of this compound features multiple hydrogen bond donors (-OH, -NH) and acceptors (C=O, -N=), creating the potential for intramolecular hydrogen bonding. A likely intramolecular hydrogen bond could form between the 5-hydroxy group and the lone pair of the nitrogen atom at position 1 or the oxygen of the carbonyl group at position 2, depending on the conformation.
The existence and strength of such bonds are often investigated by comparing the ¹H NMR chemical shifts of the labile protons (NH and OH) in hydrogen-bond-accepting solvents (like DMSO-d₆) versus non-polar solvents (like CDCl₃). acs.org A significant downfield shift in a hydrogen-bond-accepting solvent typically indicates that the proton is involved in intermolecular hydrogen bonding with the solvent, whereas a smaller shift may suggest the presence of a stable intramolecular hydrogen bond. acs.org While specific studies on this compound are unavailable, research on related 2-(2'-hydroxyphenyl)benzimidazoles confirms the formation of strong intramolecular hydrogen bonds between the hydroxyl group and the benzimidazole (B57391) nitrogen, which dictates the molecule's conformation in non-polar solvents. nih.gov
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure and Packing
Single-crystal X-ray diffraction provides definitive proof of molecular structure and conformation in the solid state, along with insights into the crystal packing and intermolecular forces that build the supramolecular architecture. No published crystal structure for this compound could be located. However, analysis of analogous structures can predict its likely solid-state behavior.
In the solid state, the crystal packing of this compound would be dominated by a network of hydrogen bonds. Based on its functional groups, strong N−H···O, O−H···O, and O−H···N hydrogen bonds are expected, likely forming sheets or three-dimensional networks.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The analysis of 5-amino-1H-benzimidazole-2(3H)-thione, a structural analogue, reveals that the packing is dominated by H···H, S···H/H···S, and C···H/H···C contacts. researchgate.net In this analogue, N—H···S hydrogen bonds link molecules into tetramers, which are then connected by N—H···N bonds. researchgate.net For this compound, it is highly probable that N—H···O hydrogen bonds would play a similar role, potentially forming dimeric or catemeric motifs that are fundamental to the crystal packing. The phenolic -OH group would add further complexity, participating in additional hydrogen bonds as either a donor or acceptor.
Table 2: Predicted Contributions of Intermolecular Contacts to the Hirshfeld Surface for this compound
| Intermolecular Contact | Predicted Contribution (%) | Key Interaction Type |
| H···H | ~40-50% | van der Waals forces |
| O···H / H···O | ~25-35% | Hydrogen Bonding |
| C···H / H···C | ~10-20% | van der Waals / C-H···π |
| N···H / H···N | ~5-10% | Hydrogen Bonding |
These values are hypothetical and extrapolated from analyses of similar structures like 5-amino-1H-benzimidazole-2(3H)-thione. researchgate.net
The benzimidazolone ring system is expected to be largely planar. In the solid state, the compound would likely exist as a single tautomer, with the proton positions fixed, unlike the dynamic equilibrium observed in solution. cymitquimica.com The orientation of the hydroxyl group relative to the benzimidazole ring would be determined by the optimization of intermolecular hydrogen bonding within the crystal lattice. Any deviation from planarity in the five- and six-membered rings would be a key conformational descriptor obtained from X-ray analysis.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Environmental Effects
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify functional groups and probe their chemical environment. The spectra of this compound would be characterized by the vibrational modes of its constituent parts.
Key expected vibrational bands would include:
O-H Stretching: A broad band in the FT-IR spectrum, typically in the 3200-3500 cm⁻¹ region, arising from the phenolic hydroxyl group. Its broadness would indicate involvement in hydrogen bonding.
N-H Stretching: A distinct peak, usually around 3100-3300 cm⁻¹, corresponding to the N-H groups of the imidazolone (B8795221) ring. In the solid state, this band's position is sensitive to hydrogen bonding. nih.gov
C=O Stretching: A strong, sharp absorption in the FT-IR spectrum, typically between 1680-1720 cm⁻¹, characteristic of the cyclic urea (B33335) (imidazolone) carbonyl group. Its frequency can shift to lower wavenumbers if the oxygen atom acts as a hydrogen bond acceptor. nih.gov
Aromatic C=C and C-H Stretching: A series of bands between 1450-1620 cm⁻¹ corresponding to the C=C stretching vibrations of the benzene (B151609) ring, and sharp peaks above 3000 cm⁻¹ for the aromatic C-H stretches.
C-O and C-N Stretching: Vibrations for C-O (phenol) and C-N (imidazole) bonds would appear in the fingerprint region (1000-1300 cm⁻¹).
Table 3: General Vibrational Frequency Assignments for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| ν(O-H) | Phenolic Hydroxyl | 3200 - 3500 (broad) |
| ν(N-H) | Imidazolone Amide | 3100 - 3300 |
| ν(C-H) | Aromatic | 3000 - 3100 |
| ν(C=O) | Imidazolone Carbonyl | 1680 - 1720 (strong) |
| ν(C=C) | Aromatic Ring | 1450 - 1620 |
| ν(C-O) | Phenolic C-O | 1200 - 1280 |
| ν(C-N) | Imidazole (B134444) C-N | 1250 - 1350 |
These are generalized frequency ranges based on typical values for the respective functional groups in similar molecular environments. nih.govresearchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentology
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in chemical analysis, providing high-accuracy mass measurements essential for the unambiguous determination of a compound's elemental composition. thermofisher.commdpi.com Unlike nominal mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap-based systems, possess high resolving power, which allows for the differentiation of ions with very similar mass-to-charge ratios (m/z), thereby distinguishing analytes from isobaric interferences. thermofisher.commdpi.com
For this compound, with the molecular formula C₇H₆N₂O₂, HRMS is used to confirm its elemental composition by measuring the monoisotopic mass with high precision, typically within a few parts per million (ppm). The theoretical monoisotopic mass of the neutral molecule is 150.04293 Da. In practice, the compound is ionized to form adducts, such as protonated ([M+H]⁺), sodiated ([M+Na]⁺), or deprotonated ([M-H]⁻) ions, whose m/z values are measured. The close agreement between the experimentally measured mass and the theoretically calculated mass confirms the molecular formula.
| Adduct Ion | Molecular Formula | Theoretical m/z |
|---|---|---|
| [M+H]⁺ | [C₇H₇N₂O₂]⁺ | 151.05020 |
| [M+Na]⁺ | [C₇H₆N₂O₂Na]⁺ | 173.03215 |
| [M-H]⁻ | [C₇H₅N₂O₂]⁻ | 149.03565 |
Loss of Carbon Monoxide (CO): A common fragmentation for cyclic urea and lactam structures, leading to a highly unsaturated ring-opened radical cation.
Loss of Hydrogen Cyanide (HCN): Cleavage of the imidazole portion of the molecule.
Ring Cleavage: Fission of the aromatic or heterocyclic ring to yield smaller, stable fragments. The presence of the hydroxyl group can direct fragmentation pathways, often promoting cleavage of adjacent bonds.
Analysis of these fragmentation patterns by tandem mass spectrometry (MS/MS) allows for detailed structural elucidation, confirming the connectivity of the atoms within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which induces electronic transitions between molecular orbitals. For this compound, the conjugated system formed by the fusion of the benzene ring with the imidazolone moiety constitutes the primary chromophore responsible for its UV absorption. The hydroxyl (-OH) and amine (-NH-) groups act as auxochromes, which can modify the absorption characteristics, typically causing a bathochromic (red) shift to longer wavelengths and increasing the absorption intensity.
The UV spectrum of benzimidazole derivatives is generally characterized by electronic transitions such as π→π* and n→π*.
π→π Transitions:* These are high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. For related benzimidazole compounds, these transitions are often observed in the 240–300 nm range. researchgate.net
n→π Transitions:* These are typically lower-intensity absorptions resulting from the excitation of an electron from a non-bonding orbital (i.e., the lone pairs on oxygen and nitrogen atoms) to a π* antibonding orbital. These transitions may be observed as shoulders or separate bands, often at longer wavelengths than the primary π→π* bands. researchgate.net
Studies on structurally similar compounds provide insight into the expected absorption maxima (λmax). For instance, various nitro-substituted 1,3-dihydro-2H-benzimidazol-2-one derivatives exhibit strong absorption bands in the regions of 275–307 nm and 350–400 nm. nih.gov Another related compound, 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole, shows intense absorption bands between 280 nm and 400 nm, which cover the UVA and UVB regions. scirp.org These absorptions are attributed to transitions from the highest occupied molecular orbital (HOMO) and lower energy orbitals to the lowest unoccupied molecular orbital (LUMO). scirp.org The presence of the hydroxyl group on the benzene ring of the title compound is expected to influence these transitions, likely resulting in distinct absorption bands within this range.
| Related Compound Structure | Solvent | Reported λmax (nm) | Reference |
|---|---|---|---|
| Nitro-derivatives of 1,3-dihydro-2H-benzimidazol-2-one | Not Specified | ~275-307 and ~350-400 | nih.gov |
| 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole | Not Specified | 280 - 400 | scirp.org |
| Flavone (related conjugated system) | Various | ~240-300 (π→π*) | researchgate.net |
Theoretical and Computational Chemistry Studies of 5 Hydroxy 1h Benzo D Imidazol 2 3h One
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles
Quantum chemical calculations are fundamental in predicting the electronic properties and chemical reactivity of molecules. ekb.egnih.gov For benzimidazole (B57391) derivatives, these methods elucidate the distribution of electrons and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. nih.gov Such studies often involve the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. nih.gov
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for intermolecular interactions. nih.govresearchgate.net These computational analyses provide a theoretical foundation for understanding the molecule's behavior in chemical reactions and biological systems. ekb.eg
Density Functional Theory (DFT) Applications for Ground State Properties and Energetics
Density Functional Theory (DFT) is a widely used computational method for investigating the molecular properties of benzimidazole derivatives due to its balance of accuracy and computational cost. nih.govmdpi.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311g(d,p), are employed to optimize the ground-state geometry of the molecule. nih.govmdpi.com These calculations provide data on bond lengths, bond angles, and torsion angles, which can be compared with experimental results from X-ray diffraction. mdpi.com
Vibrational frequency analysis is also performed to confirm that the optimized structure corresponds to a true energy minimum and to predict infrared (IR) spectra. researchgate.netmdpi.com DFT is further utilized to calculate key energetic and electronic properties, including HOMO-LUMO energy gaps and global reactivity parameters. nih.govnih.gov For instance, studies on related benzimidazole structures have determined these parameters to understand their chemical reactivity and potential for applications in nonlinear optics. nih.gov
Table 1: Representative DFT-Calculated Parameters for Benzimidazole Derivatives Note: This table presents typical data found in DFT studies of benzimidazole derivatives to illustrate the type of information generated. Values are illustrative and depend on the specific derivative and computational level.
| Parameter | Description | Typical Value Range | Reference |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 eV | nih.gov |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV | nih.gov |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 3.7 to 5.7 eV | nih.gov |
| Dipole Moment (µ) | Measure of molecular polarity | 2.0 to 5.0 Debye | nih.gov |
Ab Initio Methods for High-Level Electronic Structure Characterization
While DFT is prevalent, high-level ab initio methods provide a benchmark for electronic structure characterization. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD (Coupled Cluster with Single and Double excitations), offer greater accuracy, albeit at a significantly higher computational expense. nih.gov In studies of related heterocyclic systems like hydroxypyrazole, computational levels such as CCSD and G3B3 have been used to precisely calculate tautomeric energies and proton transfer barriers. nih.gov These high-level calculations are crucial for validating results from more economical DFT methods and for studying systems where electron correlation effects are particularly important. For 5-hydroxy-1H-benzo[d]imidazol-2(3H)-one, such methods would provide a highly accurate depiction of its electronic landscape and tautomeric equilibria.
Computational Modeling of Tautomeric Preferences and Proton Transfer Pathways
The structure of this compound allows for the existence of several tautomeric forms, including keto-enol and amine-imine tautomerism. Computational modeling is a key tool for investigating the relative stability of these tautomers and the energetic barriers associated with the proton transfer pathways that connect them. beilstein-journals.orgnih.govbeilstein-journals.org Studies on similar hydroxy-substituted heterocycles, like hydroxypyrazole, have shown that tautomerism is highly dependent on the environment, with solvation significantly reducing the energy barriers for proton transfer. nih.gov
Quantum chemical calculations can determine the Gibbs free energy of each tautomer to predict their equilibrium populations. beilstein-journals.org The transition states for the intramolecular proton transfer can be located, and the activation energy barrier calculated. For example, dynamic NMR experiments on benzimidazole itself have been used to measure the prototropic rate, providing experimental data that can be compared with computationally determined barriers. beilstein-journals.org The inclusion of explicit solvent molecules, such as water, in the computational model can reveal their role in facilitating proton transfer by forming hydrogen-bonded bridges. nih.gov
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the surrounding solvent. nih.govnih.gov For a molecule like this compound, MD simulations can explore its accessible conformational landscape by modeling the movements of its atoms and the flexibility of its ring system. nih.gov
These simulations are particularly valuable for understanding how the molecule interacts with solvent molecules, such as water. By analyzing the trajectory of the simulation, researchers can identify stable hydrogen bonding networks and calculate properties like the Radial Distribution Function (RDF) to understand the solvent structure around the solute. nih.gov Parameters such as the Root-Mean-Square Deviation (RMSD) are calculated to assess the stability of the molecule's conformation throughout the simulation. nih.govresearchgate.net
Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions (Preclinical/Theoretical)
The benzimidazole scaffold is a significant pharmacophore in medicinal chemistry. researchgate.net Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand, such as a this compound derivative, to a protein target. ajrconline.orgarabjchem.org This method evaluates the binding affinity by calculating a scoring function based on interactions like hydrogen bonds, and van der Waals and electrostatic forces. ajrconline.org
Docking studies have been performed on a wide range of benzimidazole derivatives against various protein targets, including enzymes and receptors implicated in cancer, inflammation, and microbial infections. researchgate.netajrconline.orgscispace.com Following docking, MD simulations are often used to assess the stability of the predicted protein-ligand complex and to refine the binding mode. nih.govnih.govresearchgate.net These simulations provide a dynamic view of the interaction, highlighting key amino acid residues that form stable contacts with the ligand. nih.gov
Table 2: Examples of Molecular Docking Studies on Benzimidazole Derivatives Note: This table summarizes findings from various docking studies on different benzimidazole derivatives to illustrate the application of this method. The targets and findings are specific to the cited studies.
| Benzimidazole Derivative Class | Protein Target | Key Interacting Residues (Example) | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Substituted 1H-benzo[d]imidazol-2-amines | Prostaglandin-endoperoxide synthase 2 (COX-2) | TYR385, SER530 | -7.0 to -9.0 | scispace.com |
| 1,2-disubstituted benzimidazoles | Carbonic Anhydrase I | HIS94, HIS96, THR199 | Not specified | researchgate.net |
| 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole | CRF-1 Receptor | Glu196, Trp9, Tyr8 | -10.0 to -12.5 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational methods used to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or physical properties, respectively. biointerfaceresearch.comnih.gov For benzimidazole derivatives, QSAR studies have been conducted to develop models that can predict their therapeutic activity, such as anti-enterovirus or enzyme inhibitory potency. biointerfaceresearch.comnih.gov
These models are built using a set of known molecules (a training set) and their measured activities. Various molecular descriptors (e.g., steric, electronic, thermodynamic, and topological) are calculated for each molecule. biointerfaceresearch.com Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques, are then used to create an equation that correlates the descriptors with the activity. biointerfaceresearch.comnih.gov A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. nih.gov
Based on a thorough review of the available scientific literature, it is not possible to generate the requested article focusing solely on the chemical compound “this compound.” The provided search results lack specific data on the mechanistic, biochemical, and cellular interactions of this particular molecule.
The existing research primarily investigates other isomers and derivatives of the core 1H-benzo[d]imidazol-2(3H)-one structure. For instance, studies detail the enzyme inhibition properties of 1-hydroxy-1H-benzo[d]imidazol-2(3H)-ones and various derivatives targeting Protein Tyrosine Kinases and Topoisomerase I. Similarly, research into receptor binding affinities, protein-protein interactions, and cellular effects has been conducted on different analogs, but not specifically on the 5-hydroxy variant.
As the instructions strictly require focusing exclusively on “this compound” and excluding information on related compounds, the absence of specific findings for this molecule prevents the creation of a scientifically accurate and compliant article based on the provided outline.
An in-depth examination of the preclinical pharmacokinetic profile of this compound provides crucial insights into its potential as a therapeutic agent. This analysis, focusing on non-human data, explores its metabolic fate and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties through both in vitro experiments and computational modeling.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Investigation of Substituent Effects on Biological Activity and Physicochemical Properties
Systematic modifications of the benzimidazolone core have been shown to significantly impact biological activity and physicochemical properties. The positions available for substitution, primarily N-1, C-2, C-5, and C-6, are critical determinants of the compound's pharmacological profile. nih.gov
Research into various benzimidazole (B57391) derivatives has established clear SAR trends:
N-1 Position: Substitution at the N-1 position can greatly influence activity. For instance, in a series of PqsR inhibitors, modifying the heterocyclic core from a 1H-benzo[d]imidazol-2-amine to a 1-methyl-1H-benzo[d]imidazol-2-amine derivative resulted in a 15-fold enhancement of activity. acs.org This highlights the importance of this position for exploring steric and electronic requirements.
C-2 Position: The C-2 position is frequently modified to alter a compound's interaction with its biological target. rroij.com In the development of histamine (B1213489) H3-receptor antagonists, various substituents at the C-2 position of the benzimidazolone ring were explored to optimize binding affinity and functional activity. nih.gov Similarly, for a series of anticancer agents targeting human topoisomerase I, different functional groups on a phenyl ring attached at the C-2 position were synthesized and evaluated. acs.orgnih.gov
C-5 and C-6 Positions: Substituents on the benzene (B151609) ring of the benzimidazole scaffold, particularly at the C-5 and C-6 positions, play a significant role in modulating potency. nih.gov In a study on PqsR antagonists, moving a chlorine atom from the C-6 position to the C-5 position, or introducing an additional chlorine atom, abolished the compound's activity. acs.org Likewise, replacing a 6-chloro substituent with a trifluoromethyl group led to a seven-fold decrease in activity. acs.org In a different series of GABA-A receptor modulators, placing a methyl group at the 5-position was found to be detrimental to activity. acs.org
These findings underscore the sensitive nature of substituent placement on the biological and physicochemical outcomes of benzimidazolone derivatives.
| Scaffold Position | Substituent/Modification | Observed Effect on Biological Activity | Target/Activity | Reference |
|---|---|---|---|---|
| N-1 | Methylation (vs. H) | 15-fold increase in potency | PqsR Inhibition | acs.org |
| C-5 | Change of Cl from C-6 to C-5 | Abolished activity | PqsR Inhibition | acs.org |
| C-5 | Introduction of a methyl group | Detrimental to activity | GABA-A Receptor Modulation | acs.org |
| C-6 | Trifluoromethyl (vs. Cl) | 7-fold decrease in potency | PqsR Inhibition | acs.org |
| C-2 | Various aryl groups | Modulated potency | Anticancer (Topo I) | acs.orgnih.gov |
Identification of Key Pharmacophoric Elements and Structural Motifs
A pharmacophore is an abstract representation of the key molecular interaction features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to bind to a specific biological target. Identifying these features is essential for designing new compounds with improved affinity and selectivity. nih.gov
For benzimidazole-based compounds, the scaffold itself is often considered a core pharmacophoric element due to its structural similarity to natural purines, allowing it to compete for binding sites on enzymes and receptors. whiterose.ac.uk Specific pharmacophore models have been developed for various targets:
FXR Agonists: For a series of benzimidazole-based farnesoid X receptor (FXR) agonists, a five-point pharmacophore model, designated HHHRR, was identified as the best hypothesis. This model consists of three hydrophobic features (H) and two aromatic rings (R), providing a clear template for designing new agonists. researchgate.net
PqsR Antagonists: In the optimization of PqsR inhibitors, overlaying the structures of active compounds within the ligand-binding domain of the receptor revealed that the benzimidazole heterocycle and the substituent at the R1 position were crucial moieties responsible for biological activity. acs.org
11β-HSD1 Inhibitors: Ligand-based pharmacophore models for 11β-HSD1 inhibitors have been successfully used to identify novel, non-peptidic compound classes, which were later validated through structure-based docking studies. nih.gov
These examples demonstrate that while the benzimidazolone core is a foundational motif, the specific arrangement of hydrophobic, aromatic, and hydrogen-bonding features around this core defines its activity and selectivity for a given target.
Development and Validation of Predictive QSAR Models for Potency and Selectivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates variations in the physicochemical properties of compounds with their biological activities to create a predictive statistical model. chemisgroup.us These models are invaluable for predicting the potency of newly designed compounds, thereby prioritizing synthetic efforts.
For scaffolds related to 5-hydroxy-1h-benzo[d]imidazol-2(3h)-one, several QSAR studies have been successfully conducted:
3D-QSAR for ALDH1A1 Inhibitors: A 3D-QSAR model was developed for a class of aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitors. nih.govresearchgate.net This model provided field maps indicating where electrostatic, van der Waals, and hydrophobic potentials would enhance or diminish inhibitory activity. nih.govresearchgate.net Using these predictive maps and scaffold hopping, researchers designed novel and selective benzo[d]oxazol-2(3H)-one derivatives, a closely related scaffold, with predicted pIC50 values in the range of 6.8 to 7.5. nih.govresearchgate.net
3D-QSAR for FXR Agonists: The development of a 3D-QSAR model for 48 benzimidazole-based FXR agonists yielded a statistically significant model with a good correlation coefficient (R²) of 0.8974 for the training set and strong predictive power (Q²) of 0.7559 for the test set. researchgate.net
QSAR for Carboxamide Derivatives: QSAR analysis was also applied to a series of N-substituted benzimidazole derived carboxamides to understand the structural requirements for their biological activity. nih.gov
These models, once validated, serve as powerful tools in the drug design cycle, enabling the rational design of new derivatives with potentially higher potency and selectivity. researchgate.netnih.gov
Analysis of Ligand Efficiency and Lipophilic Efficiency Metrics in Lead Optimization
In modern drug discovery, lead optimization aims not just to increase potency, but to do so while maintaining favorable drug-like properties. researchgate.netsciforschenonline.org Ligand Efficiency (LE) and Lipophilic Efficiency (LiPE or LLE) are critical metrics used to assess the quality of compounds during this process. researchgate.netwikipedia.org
Ligand Efficiency (LE): This metric normalizes binding affinity for the size of the molecule, typically calculated as the binding energy per heavy (non-hydrogen) atom. researchgate.net It helps to identify compounds that achieve high potency through an optimal fit with the target, rather than simply by being large and making many non-specific contacts. univie.ac.at A common guideline suggests that the LE value during lead optimization should be maintained above 0.3. sciforschenonline.org
Lipophilic Efficiency (LiPE or LLE): This metric relates potency to lipophilicity (logP or logD) and is calculated by subtracting the logP/D value from the pIC50. sciforschenonline.orgwikipedia.org It is used to ensure that increases in potency are not achieved at the expense of excessive lipophilicity, which can lead to poor solubility, off-target effects, and toxicity. researchgate.netsciforschenonline.org A LiPE value greater than 5 or 6 is often considered optimal for a promising drug candidate. sciforschenonline.orgwikipedia.org
Analysis of these metrics helps guide the optimization process. A common strategy to improve LiPE without losing potency involves adding polar groups to a solvent-accessible region of the molecule, thereby reducing lipophilicity without disrupting key binding interactions. researchgate.net While specific LE and LiPE data for this compound are not detailed in the provided results, the application of these principles is a standard and crucial part of the optimization of any benzimidazole-based lead compound. researchgate.netunivie.ac.at
Correlation of Structural Modifications with Tautomeric Preferences and Electronic Properties
The this compound molecule can exist in different tautomeric forms, primarily the keto (lactam) and enol (lactim) forms. The equilibrium between these tautomers can be influenced by structural modifications, which in turn affects the molecule's electronic properties and its interactions with biological targets.
Quantum chemical studies on the closely related benzimidazole-2-thiones provide insight into these phenomena. semanticscholar.org In these thione analogs, the thione tautomer was found to be predominantly more stable than the thiol (mercapto) tautomer. semanticscholar.org This suggests that the keto form of this compound is likely the more stable and predominant tautomer.
Theoretical studies using semi-empirical methods like AM1 and PM3 have been employed to calculate the tautomeric and isomeric equilibrium constants. semanticscholar.org These studies demonstrate that substituents on the benzimidazole ring can alter the relative stabilities of the tautomers. For example, the introduction of electron-withdrawing groups like nitro (NO2) or chloro (Cl) at the 5-position influences the molecule's electronic distribution and proton affinity, thereby shifting the tautomeric equilibrium. semanticscholar.org Understanding these subtle electronic effects is vital, as the predominant tautomeric form dictates the precise geometry and hydrogen bonding pattern the molecule presents to its target protein, which is a key determinant of its biological activity. semanticscholar.org
Advanced Analytical Methodologies for 5 Hydroxy 1h Benzo D Imidazol 2 3h One
Chromatographic Techniques for Separation, Purity Assessment, and Quantification
Chromatography remains the cornerstone of analytical separation science. For a polar, aromatic compound like 5-hydroxy-1H-benzo[d]imidazol-2(3H)-one, reversed-phase high-performance liquid chromatography (HPLC) is the most widely applied technique.
High-Performance Liquid Chromatography (HPLC) is extensively used for the separation, identification, and quantification of benzimidazole (B57391) derivatives. The separation is typically achieved on a C18 stationary phase, which retains the analyte based on its hydrophobic character. A mobile phase consisting of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (like acetonitrile (B52724) or methanol) is used to elute the compound.
Different detection methods can be coupled with HPLC to provide varying levels of information:
UV Detection: Ultraviolet (UV) detection is a common and robust method. Due to its aromatic benzimidazole core, this compound exhibits strong UV absorbance. Quantification is performed by monitoring the absorbance at a specific wavelength (λmax), which provides good sensitivity and linearity.
Diode Array Detection (DAD): A Diode Array Detector, also known as a Photodiode Array (PDA) detector, offers a significant advantage over a standard UV detector by acquiring the entire UV-visible spectrum for every point in the chromatogram. This is invaluable for purity assessment, as it can help distinguish the target analyte from co-eluting impurities by comparing their spectra.
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides the highest level of specificity and sensitivity. MS detection identifies compounds based on their mass-to-charge ratio (m/z), offering definitive confirmation of the analyte's identity. This is particularly useful for complex samples where UV or DAD may not provide sufficient resolution from matrix interferences.
Below is an interactive table detailing typical HPLC parameters that could be employed for the analysis of this compound.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV/DAD Wavelength | ~280 nm (scan range 200-400 nm for DAD) |
For applications requiring the highest sensitivity and selectivity, such as trace analysis in biological matrices or metabolite profiling, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.govlcms.cz This technique combines the separation power of HPLC with the specificity of tandem mass spectrometry.
In a typical LC-MS/MS workflow, the analyte is first separated chromatographically. Upon entering the mass spectrometer, a specific precursor ion (typically the protonated molecule, [M+H]+) corresponding to this compound is selected. This ion is then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling detection at very low concentrations (sub-ng/mL levels). nih.govnih.gov
This methodology is essential for pharmacokinetic studies, where tracking the parent compound and its metabolites in plasma or urine is required. Sample preparation often involves a cleanup step like solid-phase extraction (SPE) to remove matrix interferences before injection. lcms.cz
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]+ | m/z 165.05 |
| Monitored MRM Transitions (Quantifier/Qualifier) | 165.05 → 136.04 (Loss of HNCO) / 165.05 → 108.04 (Further fragmentation) |
| Collision Energy | Optimized for specific transitions (e.g., 15-25 eV) |
| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) |
| Limit of Quantification (LOQ) | Typically < 1 ng/mL in biological matrices nih.gov |
Capillary Electrophoresis (CE) for High-Resolution Separations and Micro-Scale Analysis
Capillary Electrophoresis (CE) is a powerful analytical technique that separates molecules based on their charge-to-size ratio in a narrow capillary under the influence of a high electric field. wikipedia.org CE offers extremely high separation efficiency, often surpassing that of HPLC, making it ideal for resolving closely related impurities or isomers. sciex.com Its main advantages include rapid analysis times, minimal sample and solvent consumption, and high resolving power.
Different modes of CE can be applied:
Capillary Zone Electrophoresis (CZE): This is the simplest form of CE, where separation occurs in a free electrolyte solution. It is well-suited for separating charged species. This compound, being weakly acidic due to the phenolic hydroxyl and N-H groups, can be analyzed in its anionic form at an appropriate buffer pH.
Micellar Electrokinetic Chromatography (MEKC): This variation is used for separating neutral molecules or mixtures of neutral and charged species. A surfactant is added to the buffer above its critical micelle concentration, creating a pseudo-stationary phase that allows for differential partitioning of analytes.
The coupling of CE with mass spectrometry (CE-MS) combines high-efficiency separation with sensitive and specific detection, providing a potent tool for analyzing complex mixtures containing benzimidazole derivatives. nih.govnih.gov To enhance sensitivity, online sample concentration techniques like stacking can be employed, achieving detection limits comparable to LC-MS. nih.gov
| Parameter | Condition |
|---|---|
| Capillary | Fused-silica (e.g., 50 µm i.d., 50 cm total length) |
| Background Electrolyte (BGE) | 25-50 mM Borate or Phosphate buffer, pH 9.0 |
| Applied Voltage | 20-30 kV |
| Temperature | 25 °C |
| Injection Mode | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | UV at ~280 nm or MS/MS |
Electrochemical Methods for Redox Behavior and Sensor Development
Electrochemical methods are highly sensitive techniques that probe the redox properties of a molecule. The structure of this compound contains electroactive moieties—the phenolic hydroxyl group and the benzimidazole ring system—making it a suitable candidate for electrochemical analysis. Techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV) can be used to study its oxidation-reduction behavior.
The hydroxyl group on the benzene (B151609) ring is susceptible to oxidation, which would produce a distinct signal at a specific potential. This electrochemical signature can be used for highly sensitive quantification. Furthermore, this redox activity can be harnessed for sensor development. By modifying an electrode surface (e.g., a glassy carbon or carbon paste electrode) with materials that selectively interact with or enhance the electrochemical signal of the compound, a highly specific and sensitive sensor can be constructed. researchgate.net Such sensors could offer rapid, low-cost, and portable analysis, which is advantageous for certain applications. The antioxidant potential of benzimidazole derivatives has also been investigated, which is directly related to their electrochemical properties. semanticscholar.org
Hyphenated Techniques (e.g., LC-NMR, GC-MS) for Comprehensive Characterization in Complex Mixtures
For the unambiguous structural elucidation of unknown impurities, metabolites, or degradation products in complex mixtures, hyphenated techniques that couple a separation method with a powerful spectroscopic tool are indispensable.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly couples an HPLC system with an NMR spectrometer. It provides unparalleled structural information online. After chromatographic separation, fractions of interest can be directed into the NMR flow cell. This allows for the acquisition of detailed 1H and 13C NMR spectra, which are critical for determining the precise chemical structure of an unknown analyte without the need for off-line isolation. nih.govresearchgate.net The tautomerism often observed in benzimidazoles can be studied in detail using NMR, providing insights into the compound's structure in solution. beilstein-journals.orgmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): While this compound itself is not sufficiently volatile or thermally stable for direct GC analysis, GC-MS can be a valuable tool after a derivatization step. The polar hydroxyl and N-H groups can be converted to less polar, more volatile silyl (B83357) derivatives (e.g., using MTBSTFA). nih.gov This approach is particularly useful for identifying certain types of impurities or degradation products that are amenable to derivatization and GC separation. GC-MS provides excellent chromatographic resolution and definitive identification through mass spectral library matching.
| Technique | Primary Application | Information Provided | Sample Requirement |
|---|---|---|---|
| LC-MS/MS | Quantification, Metabolite ID | Molecular Weight, Fragmentation Pattern | Low (pg-ng) |
| LC-NMR | Impurity Structure Elucidation | Complete 3D Structure, Connectivity | High (µg) |
| GC-MS | Analysis of Volatile Analytes | Molecular Weight, Fragmentation Pattern | Low (pg-ng), requires derivatization |
Future Directions and Emerging Research Avenues for 5 Hydroxy 1h Benzo D Imidazol 2 3h One
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of benzimidazole (B57391) derivatives has traditionally relied on the condensation of o-phenylenediamines with various carbonyl compounds. However, the future of synthetic chemistry is geared towards the development of methodologies that are not only efficient but also environmentally benign. For 5-hydroxy-1H-benzo[d]imidazol-2(3H)-one and its analogs, future synthetic strategies are expected to focus on sustainability and efficiency.
One promising approach involves the use of eco-friendly catalysts, such as zinc oxide nanoparticles (ZnO NPs), which have been shown to effectively catalyze the synthesis of 1H-benzo[d]imidazole derivatives mdpi.com. These methods often proceed under milder reaction conditions and can lead to higher yields, minimizing the generation of hazardous waste. A possible reaction mechanism involves the activation of the aldehyde by the nano-ZnO catalyst, followed by nucleophilic attack of the o-phenylenediamine (B120857), intramolecular cyclization, and subsequent deprotonation to yield the final product mdpi.com.
Microwave-assisted synthesis is another avenue that holds considerable promise for accelerating the synthesis of benzimidazole derivatives researchgate.net. This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. The development of one-pot multicomponent reactions will also be crucial for creating diverse libraries of this compound derivatives for high-throughput screening.
Future research in this area should aim to develop synthetic protocols that are:
Atom-economical: Maximizing the incorporation of all materials used in the process into the final product.
Energy-efficient: Utilizing methods like microwave or ultrasound irradiation to reduce energy consumption.
Based on renewable resources: Exploring the use of bio-based starting materials and solvents.
Catalytic: Employing reusable and non-toxic catalysts to minimize waste.
| Synthetic Approach | Key Advantages | Potential for this compound |
| Nano-catalysis (e.g., ZnO NPs) | Mild reaction conditions, high yields, catalyst reusability mdpi.com. | Greener synthesis of the core scaffold and its derivatives. |
| Microwave-assisted synthesis | Reduced reaction times, improved yields researchgate.net. | Rapid generation of a library of analogs for screening. |
| Multicomponent reactions | High efficiency, molecular diversity from simple starting materials. | Streamlined synthesis of complex derivatives in a single step. |
Exploration of New Biological Targets and Mechanistic Insights
Benzimidazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antioxidant effects. For this compound, a key future direction is the identification of novel biological targets and a deeper understanding of its mechanisms of action.
Recent studies on related benzimidazole compounds have identified human topoisomerase I as a probable target for their anticancer activity acs.orgnih.gov. These compounds are thought to act as DNA minor groove-binding ligands, forming non-covalent interactions that interfere with DNA-mediated enzymatic processes, ultimately inhibiting cancer cell proliferation nih.gov. The presence of a hydroxyl group at the 5-position of the benzimidazole core could influence its binding affinity and specificity, a hypothesis that warrants further investigation.
Another emerging area of interest is the targeting of bacterial quorum sensing (QS) systems. A recent study reported the discovery of 1H-benzo[d]imidazole-based inhibitors of PqsR, a key transcriptional regulator in Pseudomonas aeruginosa nih.govacs.org. By inhibiting PqsR, these compounds can reduce the expression of virulence genes and biofilm maturation, offering a promising anti-virulence strategy that may exert less selective pressure for resistance compared to traditional antibiotics nih.govacs.org. Investigating whether this compound or its derivatives can modulate PqsR or other QS systems is a compelling avenue for future research.
Furthermore, the antioxidant potential of benzimidazole derivatives has been noted, with some compounds showing significant radical scavenging activity researchgate.net. The hydroxyl group in this compound could contribute to its antioxidant properties, which could be beneficial in conditions associated with oxidative stress.
Future mechanistic studies should employ a combination of biochemical assays, structural biology, and cell-based models to:
Elucidate the precise molecular interactions with identified targets.
Understand the structure-activity relationships (SAR) to guide the design of more potent and selective analogs.
Explore potential polypharmacology, where a single compound interacts with multiple targets, which could be advantageous for complex diseases.
| Potential Biological Target | Mechanism of Action | Relevance for this compound |
| Human Topoisomerase I | DNA minor groove binding, inhibition of enzyme activity acs.orgnih.gov. | Potential as an anticancer agent. |
| PqsR (Quorum Sensing) | Antagonism of the PqsR receptor, inhibition of virulence factor production nih.govacs.org. | Potential as an anti-infective agent against P. aeruginosa. |
| Reactive Oxygen Species | Radical scavenging and antioxidant activity researchgate.net. | Therapeutic potential in diseases associated with oxidative stress. |
Integration of Advanced Computational Approaches for Rational Design
The rational design of novel drug candidates can be significantly accelerated by the integration of advanced computational methods. For this compound, computational approaches can play a pivotal role in optimizing its structure for enhanced biological activity and improved pharmacokinetic properties.
Molecular docking is a powerful tool for predicting the binding mode and affinity of a ligand to its target protein openmedicinalchemistryjournal.compatsnap.com. By docking this compound and its virtual derivatives into the active sites of potential targets like topoisomerase I or PqsR, researchers can gain insights into the key interactions that govern binding and use this information to design molecules with improved potency openmedicinalchemistryjournal.compatsnap.com.
Virtual screening (VS) allows for the rapid screening of large compound libraries to identify potential hits with desired biological activity openmedicinalchemistryjournal.com. Both structure-based and ligand-based virtual screening approaches can be employed to explore the vast chemical space around the this compound scaffold and identify novel derivatives with promising therapeutic potential patsnap.com.
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity patsnap.com. QSAR models can be developed for this compound analogs to predict the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.
Future computational studies should also incorporate more advanced techniques such as:
Molecular dynamics (MD) simulations: To study the dynamic behavior of the ligand-target complex and assess its stability over time patsnap.com.
Free energy calculations: To obtain more accurate predictions of binding affinities.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: To assess the drug-like properties of designed compounds at an early stage of the drug discovery process emanresearch.org.
| Computational Method | Application in Drug Design | Potential Impact on this compound Research |
| Molecular Docking | Predicting binding modes and affinities openmedicinalchemistryjournal.compatsnap.com. | Guiding the design of more potent inhibitors. |
| Virtual Screening | Identifying novel active compounds from large libraries openmedicinalchemistryjournal.com. | Expanding the chemical space of active derivatives. |
| QSAR Modeling | Predicting the biological activity of new compounds patsnap.com. | Prioritizing synthetic efforts towards the most promising molecules. |
| Molecular Dynamics | Simulating the dynamic behavior of ligand-protein complexes patsnap.com. | Providing a more realistic model of the binding event. |
Potential Applications in Non-Biological Fields (e.g., materials science, catalysis, supramolecular chemistry)
While the primary focus of research on benzimidazole derivatives has been in the biological realm, their unique structural and electronic properties also make them attractive candidates for applications in various non-biological fields. The future exploration of this compound in these areas could lead to the development of novel functional materials and catalysts.
In materials science , benzimidazole-containing polymers are known for their high thermal stability and mechanical strength, making them suitable for applications in high-performance materials. The hydroxyl group in this compound could serve as a reactive handle for polymerization or for modifying the properties of existing polymers. Furthermore, some benzimidazole derivatives have shown promise as anticorrosion agents for metals like iron and copper, an application that could be explored for the 5-hydroxy analog nih.gov.
In the field of catalysis , the benzimidazole scaffold can act as a ligand for transition metals, forming complexes that can catalyze a variety of organic transformations. The electronic properties of the benzimidazole ring can be tuned by substituents, and the hydroxyl group in this compound could influence the catalytic activity of its metal complexes.
In supramolecular chemistry , the ability of the benzimidazole moiety to participate in hydrogen bonding and π-π stacking interactions makes it a valuable building block for the construction of self-assembling systems. The hydroxyl and amide functionalities in this compound provide additional sites for non-covalent interactions, which could be exploited to create intricate supramolecular architectures with interesting properties. The development of benzimidazole dicationic ionic liquids represents another underexplored area with potential applications as novel solvents or electrolytes mdpi.com.
Addressing Research Gaps and Challenges in the Benzimidazolone Chemical Space
Despite the significant progress in the field of benzimidazole chemistry, several research gaps and challenges remain to be addressed to fully unlock the potential of the benzimidazolone chemical space.
One of the major challenges is the exploration of underexplored chemical space researchgate.net. While many studies have focused on simple substitutions on the benzimidazole core, there is a need to synthesize more complex and diverse derivatives, including those with novel substitution patterns and fused ring systems. This will require the development of innovative synthetic methodologies that allow for precise control over the regioselectivity and stereoselectivity of the reactions.
Another critical aspect is the need to address the issue of "undruggable" targets researchgate.net. Many diseases are driven by proteins that have been considered difficult to target with small molecules. The benzimidazole scaffold, with its privileged structural features, could serve as a starting point for the design of novel inhibitors that can modulate the function of these challenging targets. This will necessitate a multidisciplinary approach that combines synthetic chemistry, computational biology, and advanced screening techniques.
Furthermore, a more comprehensive understanding of the physicochemical properties of benzimidazolone derivatives is required. This includes their solubility, stability, and membrane permeability, which are crucial for their development as therapeutic agents or functional materials. Systematic studies that correlate the structural features of these compounds with their physicochemical properties will be invaluable for guiding future design efforts.
Finally, there is a need for more in-depth biological characterization of benzimidazolone derivatives. This includes comprehensive profiling of their activity against a wide range of biological targets, as well as detailed studies on their pharmacokinetic and toxicological profiles. Such data are essential for translating promising lead compounds into clinical candidates.
Q & A
Q. What are the established synthetic methodologies for 5-hydroxy-1H-benzo[d]imidazol-2(3H)-one and its derivatives?
The synthesis typically involves multi-step protocols, including cyclization reactions and functional group modifications. For example:
- Cycloaddition reactions with imidoyl chlorides or hydrazine derivatives (e.g., condensation of o-phenylenediamine with carbon disulfide in ethanol to form benzimidazole-thiol intermediates) .
- Nitration and sulfonation to introduce functional groups at the 5-position, as demonstrated in the synthesis of 5-hydrosulfonyl derivatives for antitumor evaluation .
- N-protection/deprotection strategies to improve yields in nitration reactions, achieving overall yields up to 48% .
Characterization relies on 1H/13C-NMR, IR, and HRMS to confirm structural integrity .
Q. How are spectroscopic techniques employed to validate the structure of benzimidazole derivatives?
- IR spectroscopy identifies functional groups (e.g., S-H stretches at ~2634 cm⁻¹, N-H stretches at ~3395 cm⁻¹) .
- 1H-NMR resolves aromatic protons (δ 6.8–7.9 ppm) and NH/OH groups (δ 10.9–12.3 ppm) .
- 13C-NMR confirms aromatic carbons (δ 115–151 ppm) and carbonyl groups (δ ~164 ppm) .
- HRMS provides molecular ion peaks (e.g., [M+H]⁺) with deviations <5 ppm from theoretical values .
Q. What in vitro assays are used to evaluate the biological activity of 5-hydroxy-benzimidazole derivatives?
- MTT cell proliferation assays screen antitumor activity against cancer cell lines (e.g., A549, HCC1937) .
- Flow cytometry quantifies apoptosis induction (e.g., compound 5b in HCC1937 cells at IC₅₀ = 2.6 μM) .
- Antimicrobial testing via agar dilution or broth microdilution methods for antifungal/antibacterial activity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of 5-hydroxy-benzimidazole derivatives?
Key SAR insights include:
- Substituent position : 5-Sulfonyl groups enhance antitumor potency compared to nitro or amino groups .
- Aromatic substitutions : Electron-withdrawing groups (e.g., -CF₃) improve metabolic stability and target binding .
- Heterocyclic hybrids : Thiadiazine or triazole moieties modulate selectivity (e.g., DYRK1A inhibition for β-cell proliferation) .
Computational tools like DFT (B3LYP/6-31G)* validate electronic properties and predict detonation velocities (e.g., 7.78 km/s for trinitro derivatives) .
Q. What experimental design challenges arise in crystallographic studies of benzimidazole derivatives?
- Crystal twinning : High-resolution data (>1.0 Å) and robust software (e.g., SHELXL/SHELXE ) are critical for resolving twinned structures .
- Hydrogen bonding networks : ORTEP-3 graphical interfaces aid in visualizing intermolecular interactions (e.g., NH⋯O=C hydrogen bonds) .
- Data refinement : SHELXTL pipelines handle low-symmetry space groups and partial disorder .
Q. How can contradictory data in synthetic yields or biological activities be resolved?
- Reaction optimization : Varying solvents (DMF vs. ethanol) or catalysts (p-TSA) improves yields (e.g., from 11% to 48% in nitration) .
- Dose-response validation : Replicate MTT assays with standardized cell passages reduce variability in IC₅₀ values .
- Meta-analyses : Cross-referencing databases (PubMed, Scopus) identifies consensus mechanisms (e.g., apoptosis vs. necrosis pathways) .
Methodological Resources
- Synthetic protocols : Multi-component reactions (e.g., benzil + aldehyde + ammonium acetate) for triaryl-imidazoles .
- Computational tools : Gaussian 09 for DFT calculations ; MestReNova for NMR simulations .
- Crystallography software : SHELX suite for structure solution/refinement ; ORTEP-3 for molecular graphics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
